(3-Amino-7-methoxybenzofuran-2-yl)(pyrrolidin-1-yl)methanone
Description
(3-Amino-7-methoxybenzofuran-2-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a benzofuran core substituted with an amino group at position 3 and a methoxy group at position 5. The benzofuran moiety is linked to a pyrrolidinyl methanone group, introducing a saturated nitrogen-containing ring.
Properties
IUPAC Name |
(3-amino-7-methoxy-1-benzofuran-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-10-6-4-5-9-11(15)13(19-12(9)10)14(17)16-7-2-3-8-16/h4-6H,2-3,7-8,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVAGNFJNICCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2N)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-7-methoxybenzofuran-2-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through the cyclization of appropriate precursors. The amino and methoxy groups are then introduced via substitution reactions. The final step involves the attachment of the pyrrolidine ring through a condensation reaction with a suitable methanone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-7-methoxybenzofuran-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The amino and methoxy groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Scientific Research Applications
(3-Amino-7-methoxybenzofuran-2-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Amino-7-methoxybenzofuran-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Core Heterocyclic Frameworks
The benzofuran core in the target compound distinguishes it from thiophene-based analogs (e.g., compounds 7a and 7b from ) and nucleoside-like structures (e.g., compound 9 from ). Key differences include:
- Benzofuran vs.
- Benzofuran vs. Tetrahydrofuran (9): The fully aromatic benzofuran contrasts with the saturated tetrahydrofuran in compound 9, which is part of a complex nucleoside analog with terpenoid and silyl-protected groups .
Substituent Effects
- Amino and Methoxy Groups: The 3-amino and 7-methoxy substituents on benzofuran may enhance hydrogen-bonding capacity and metabolic stability compared to the cyano and ester groups in 7a and 7b .
- Pyrrolidine vs. Pyrazole : The pyrrolidine ring (saturated) in the target compound likely increases basicity and conformational flexibility relative to the aromatic pyrazole in 7a/7b .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Solubility (Predicted) | Potential Applications |
|---|---|---|---|---|---|---|
| Target Compound | Benzofuran | 3-Amino, 7-methoxy, pyrrolidinyl | C₁₄H₁₅N₂O₃ | 265.28 | Moderate (polar solvents) | Drug discovery |
| 7a : Thiophene-pyrazole methanone | Thiophene | 2,4-Diamino-3-cyano, pyrazolyl | C₁₀H₈N₆OS | 276.28 | Low (aprotic solvents) | Synthetic intermediates |
| 7b : Thiophene-ester methanone | Thiophene | 2,4-Diamino-3-carboxylate, pyrazolyl | C₁₂H₁₂N₄O₃S | 292.31 | Moderate (polar aprotic) | Material science |
| 9 : Nucleoside analog | Tetrahydrofuran | Terpenyl, silyl ether, pyrimidinone | C₄₈H₆₃N₄O₆PSSi | 907.24 | Low (hydrophobic) | Nucleic acid research |
Research Implications and Limitations
- Electron Density and Reactivity : The benzofuran oxygen may stabilize charge-transfer complexes more effectively than thiophene derivatives, as suggested by crystallographic studies using programs like SHELXL .
- Biological Activity: While 7a/7b and 9 have documented roles in synthetic and nucleic acid research, the target compound’s bioactivity remains unexplored.
- Synthetic Challenges : The absence of sulfur or ester groups in the target compound simplifies purification compared to 7a/7b , but regioselective functionalization of benzofuran requires optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
